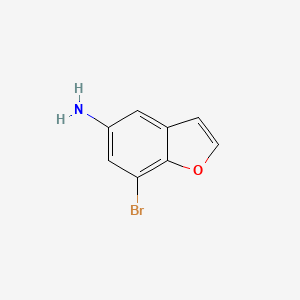

7-Bromo-5-benzofuranamine

説明

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

In the landscape of modern organic synthesis, 7-Bromo-5-benzofuranamine serves as a valuable and versatile building block. The benzofuran (B130515) core is a privileged scaffold in medicinal chemistry, and the development of novel synthetic routes to access its derivatives is an active area of research. nih.govbohrium.com The chemical architecture of this compound features two key functional groups that are pivotal for synthetic transformations: the amino group (-NH₂) and the bromo-substituent (-Br).

The primary aromatic amine at the C-5 position is a versatile functional handle. It can undergo a wide array of chemical reactions, including diazotization, acylation, and N-alkylation, allowing for the introduction of diverse structural motifs. The bromine atom at the C-7 position is particularly significant for carbon-carbon and carbon-heteroatom bond-forming reactions. It acts as a reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic tools enable chemists to elaborate the core structure of this compound, constructing more complex and diverse molecular architectures. The ability to selectively functionalize the molecule at these specific positions makes it a highly useful intermediate in the multi-step synthesis of complex target molecules. mdpi.com

Significance and Research Rationale for Studies Pertaining to this compound

The scientific interest in this compound stems from the established importance of the benzofuran scaffold in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. orgsyn.orgresearchgate.net The rationale for investigating a specifically substituted compound like this compound is rooted in the principles of structure-activity relationship (SAR) studies.

The introduction of halogen atoms is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets through effects like halogen bonding. nih.govmdpi.com The bromine at the C-7 position, combined with the amino group at C-5, creates a unique electronic and steric profile on the benzofuran ring, which can lead to novel biological interactions. Research focusing on this compound is often driven by the goal of synthesizing new series of compounds to be screened for potential therapeutic applications, acting as inhibitors for enzymes or as receptor antagonists or agonists. orgsyn.org For example, 5-Benzofuranamine, the parent compound, is used as a reagent in the synthesis of potential antitumor agents. lookchem.com The bromo-substituted version is therefore a key intermediate for creating analogues with potentially enhanced or novel activities.

Overview of the Scientific Landscape for Halogenated Aminobenzofurans

The scientific landscape for halogenated aminobenzofurans is broad and dynamic, reflecting the general importance of halogenated heterocycles in chemistry. Researchers have developed numerous synthetic strategies to access these scaffolds. For instance, methods for synthesizing fluorinated 3-aminobenzofurans have been reported as part of medicinal chemistry programs to develop novel heterocyclic leads. researchgate.net The introduction of different halogens (F, Cl, Br, I) at various positions on the aminobenzofuran core allows for a fine-tuning of the molecule's properties.

Studies have shown that the position and nature of the halogen substituent can have a profound impact on the biological activity of the resulting compounds. rsc.org For example, halogenation can potentiate the activity of antimicrobial agents. mdpi.com The research field is characterized by the design and synthesis of libraries of halogenated aminobenzofuran derivatives for high-throughput screening against various biological targets. This exploration is facilitated by the synthetic versatility of these compounds, where the amino and halogen groups serve as orthogonal handles for diversification. The overarching goal is to identify new lead compounds for drug discovery or to develop new functional materials with specific optical or electronic properties. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Related Benzofuranamines

This table presents data for compounds structurally related to this compound, as specific experimental data for the title compound is not widely available. The data for 7-Bromo-2-benzofuranamine is included to provide context on a positional isomer.

| Property | 5-Benzofuranamine lookchem.com | 7-Bromo-2-benzofuranamine guidechem.com | 7-Bromo-2,3-dihydro-1-benzofuran-3-amine chemsrc.com |

| CAS Number | 58546-89-7 | 1527604-38-1 | 1019631-11-8 |

| Molecular Formula | C₈H₇NO | C₈H₆BrNO | C₈H₈BrNO |

| Molecular Weight | 133.15 g/mol | 212.04 g/mol | 214.06 g/mol |

| Boiling Point | 259.8 °C at 760 mmHg | Not Available | 263.9 °C at 760 mmHg |

| Density | 1.225 g/cm³ | Not Available | 1.6 g/cm³ |

| LogP | 2.60 | 2.70 (Predicted) | 1.28 |

Note: The properties listed are based on available data from chemical suppliers and databases and may be predicted rather than experimentally determined.

Table 2: Key Synthetic Reactions for Functional Group Transformation

This table summarizes common synthetic transformations relevant to the functional groups present in this compound, highlighting its utility as a synthetic intermediate.

| Functional Group | Reaction Type | Description |

| Aryl Bromide | Suzuki Coupling | Palladium-catalyzed cross-coupling with a boronic acid or ester to form a C-C bond. |

| Aryl Bromide | Buchwald-Hartwig Amination | Palladium-catalyzed coupling with an amine to form a C-N bond. |

| Aryl Bromide | Sonogashira Coupling | Palladium/copper-catalyzed coupling with a terminal alkyne to form a C-C bond. |

| Aromatic Amine | Acylation | Reaction with an acyl chloride or anhydride (B1165640) to form an amide. |

| Aromatic Amine | Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. |

| Aromatic Amine | Sandmeyer Reaction | Conversion of the amine to a diazonium salt, which can then be substituted by various nucleophiles (e.g., -Cl, -Br, -CN, -OH). |

Structure

3D Structure

特性

分子式 |

C8H6BrNO |

|---|---|

分子量 |

212.04 g/mol |

IUPAC名 |

7-bromo-1-benzofuran-5-amine |

InChI |

InChI=1S/C8H6BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H,10H2 |

InChIキー |

VQAKFFBTNVPQEA-UHFFFAOYSA-N |

正規SMILES |

C1=COC2=C(C=C(C=C21)N)Br |

製品の起源 |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 7 Bromo 5 Benzofuranamine

Key Retrosynthetic Pathways Leading to the Benzofuran (B130515) Core Structure

The central structural feature of the target molecule is the benzofuran ring system. Several robust synthetic methodologies exist for the construction of this scaffold, and the choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern.

A primary retrosynthetic disconnection of the benzofuran ring involves breaking the C(2)-C(3) and the C(7a)-O bonds. This leads back to a substituted phenol (B47542) and a two-carbon synthon. Common strategies stemming from this disconnection include:

Palladium-Catalyzed Cyclization: A versatile method involves the intramolecular cyclization of substituted phenols. For instance, a 2-halophenol can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring. organic-chemistry.org This pathway is highly adaptable for creating a variety of substituted benzofurans.

Acid-Catalyzed Cyclization: An appropriately substituted phenol can be alkylated with a reagent like bromoacetaldehyde (B98955) diethyl acetal. The resulting ether intermediate can then undergo acid-catalyzed cyclization to form the benzofuran ring. clockss.org

O-Arylation followed by Cyclization: Another common approach involves the O-arylation of a ketone with a suitably substituted phenol, followed by an intramolecular cyclization to construct the furan ring. This method can be particularly useful when building highly substituted systems. mdpi.com

A different disconnection strategy breaks the O-C(2) bond, often leading to a salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) derivative. These intermediates can then be cyclized using various reagents. For example, a 2-hydroxyacetophenone can react with a suitable reagent to form an intermediate that cyclizes to the benzofuran. ias.ac.in

The following table summarizes some of the key reaction types used for benzofuran core synthesis.

| Reaction Type | Key Intermediates | Description | Reference |

| Palladium-Catalyzed Cyclization | 2-Halophenols, Terminal Alkynes | Involves Sonogashira coupling followed by intramolecular cyclization. Highly versatile for substituted benzofurans. | organic-chemistry.org |

| Acid-Catalyzed Cyclization | Substituted Phenols, Bromoacetaldehyde diethyl acetal | Alkylation of a phenol followed by acid-catalyzed ring closure. | clockss.org |

| Intramolecular Wittig Reaction | Phenoxy-ketones, Phosphorus ylides | Involves the formation of a phosphorus ylide on a phenolic precursor, which then undergoes intramolecular cyclization. | ias.ac.in |

| Oxidative Cyclization | o-Alkenylphenols | Direct oxidative C–O bond formation to link a side-chain oxygen to the benzene (B151609) ring, often mediated by catalysts like FeCl₃. | nih.gov |

Strategic Introduction and Positional Selectivity of Bromo and Amino Functionalities

The precise placement of the bromine atom at C7 and the amino group at C5 is critical. The electronic properties of the benzofuran ring and the directing effects of existing substituents must be carefully considered to achieve the desired regioselectivity.

The amino group is typically introduced as a nitro group (-NO₂) in the early stages of the synthesis, which is then reduced to an amine (-NH₂) in a final step. This is a common strategy as the nitro group is a strong deactivating group and a meta-director, which influences subsequent electrophilic substitution reactions.

A plausible synthetic sequence starts with a precursor like 4-nitrophenol. ias.ac.in The synthesis would proceed by first constructing the benzofuran ring and then introducing the bromine atom.

Electrophilic Bromination: The bromination of the benzofuran ring is an electrophilic aromatic substitution. The position of bromination is directed by the existing substituents. In a 5-nitrobenzofuran (B105749) intermediate, the nitro group at C5 deactivates the aromatic ring, particularly at the ortho (C4, C6) positions. The furan ring's oxygen atom, however, activates the C7 position. This directing effect can be exploited to achieve selective bromination at C7. The use of specific brominating agents and controlled reaction conditions is crucial to favor the desired isomer and avoid the formation of byproducts like 5,7-dibromobenzofuran. researchgate.net

A patent describes the synthesis of 7-bromo-5-nitrobenzofuran (B8084514) from 7-bromo-5-nitrobenzofuran-2-carboxylic acid via a copper-catalyzed decarboxylation in quinoline (B57606) at high temperatures. google.comambeed.com This implies that the substituents can be installed on a precursor before the final benzofuran ring system is simplified.

The final step in the synthesis is the reduction of the 5-nitro group to the 5-amino group. This is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C).

Identification of Advanced Synthetic Intermediates and Corresponding Synthon Equivalents

The retrosynthetic analysis reveals several key intermediates, which are complex molecules that are themselves synthesized from simpler precursors. These advanced intermediates are stepping stones toward the final product.

A crucial advanced intermediate is 7-bromo-5-nitrobenzofuran . This molecule already contains the complete carbon skeleton and the correct substitution pattern, requiring only the reduction of the nitro group to yield the final product.

The synthons corresponding to this intermediate are:

A 5-nitrobenzofuran synthon, which provides the core ring system with the electron-withdrawing group already in place to direct the subsequent bromination.

An electrophilic bromine synthon (Br⁺), delivered by a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂).

Another key intermediate, earlier in the synthesis, would be a substituted phenol, such as 3-bromo-5-nitrophenol . This molecule can be elaborated to form the benzofuran ring.

Let's analyze the retrosynthesis starting from 7-bromo-5-nitrobenzofuran:

| Target/Intermediate | Synthon | Synthetic Equivalent (Reagent) |

| 7-Bromo-5-benzofuranamine | 7-Bromo-5-nitrobenzofuran | Tin(II) chloride (SnCl₂), H₂, Pd/C |

| 7-Bromo-5-nitrobenzofuran | 5-Nitrobenzofuran + "Br⁺" | 5-Nitrobenzofuran + N-Bromosuccinimide (NBS) |

| 5-Nitrobenzofuran | 4-Nitrophenol + C₂ synthon | 4-Nitrophenol + Bromoacetaldehyde diethyl acetal |

Synthetic Methodologies for 7 Bromo 5 Benzofuranamine

Conventional and Classical Approaches to Benzofuranamine Synthesis

Traditional methods for synthesizing benzofuranamines, including the target compound 7-Bromo-5-benzofuranamine, often rely on a sequence of well-established reactions. These approaches typically involve the initial formation of the benzofuran (B130515) ring system, followed by the introduction of the necessary functional groups.

Cyclization Strategies for Benzofuran Ring Formation

The construction of the benzofuran scaffold is a critical first step. Several classical cyclization strategies have been developed for this purpose, often starting from appropriately substituted phenols.

One common approach is the Perkin rearrangement , which involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.gov This method, first reported by W. H. Perkin in 1870, proceeds through the initial base-catalyzed fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov Microwave-assisted Perkin rearrangement reactions have been shown to significantly reduce reaction times and provide high yields of benzofuran-2-carboxylic acids. nih.gov

Another widely used method is the cyclodehydration of α-phenoxy ketones . This reaction, often mediated by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), provides a facile route to 3-substituted or 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net The process involves the formation of an α-phenoxy ketone intermediate, which then undergoes intramolecular electrophilic substitution to form the furan (B31954) ring.

Acid-catalyzed cyclization of compounds containing a carbonyl group, such as the dehydration of arylacetals, is another established route. rsc.org For instance, a mono-protected resorcinol (B1680541) derivative can be alkylated with bromodimethylacetal and subsequently undergo cyclodehydration using a reagent like Amberlyst-15 to form the benzofuran core. rsc.org

The following table summarizes key conventional cyclization strategies for benzofuran synthesis:

| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Ref |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH), Reflux or Microwave | Benzofuran-2-carboxylic acids | nih.gov |

| Cyclodehydration | Phenols, α-Bromo ketones | Eaton's reagent (P2O5-MeSO3H) | 3-Substituted or 2,3-disubstituted benzofurans | researchgate.net |

| Acid-Catalyzed Cyclization | Arylacetals | Acid catalyst (e.g., Amberlyst-15) | Substituted benzofurans | rsc.org |

| Intramolecular Wittig Reaction | o-(Acyloxy)benzyl anions | N/A | Substituted benzofurans | rsc.org |

| Friedel–Crafts Reaction | α-Aryloxycarbonyls | Acid catalyst | Substituted benzofurans | rsc.org |

Introduction of Amine Group via Reductive or Substitutive Pathways

Once the benzofuran skeleton is in place, the amine group must be introduced at the desired position. This is often achieved through the reduction of a nitro group or via nucleophilic substitution reactions.

A common strategy involves the nitration of the benzofuran ring, followed by the reduction of the resulting nitrobenzofuran to the corresponding benzofuranamine. For example, 2-n-butyl-5-nitrobenzofuran can be synthesized and subsequently reduced to 2-butyl-5-benzofuranamine. jocpr.com

Alternatively, an amine group can be introduced through amination reactions. This can involve the nucleophilic substitution of a suitable leaving group, such as a halogen, with an amine source like ammonia (B1221849) or an amine derivative. evitachem.com For instance, the synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine involves the treatment of a chloroacetylbenzofuran intermediate with urea. ijrpc.com

Regioselective Bromination Techniques for Aromatic Systems

The final step in the conventional synthesis of this compound is the regioselective introduction of a bromine atom. The position of bromination on the benzofuran ring is influenced by the existing substituents and the reaction conditions.

Electrophilic bromination of benzofuran itself can lead to a mixture of products. However, by carefully choosing the solvent and bromide salt, regioselective bromination can be achieved. For example, electrolysis of benzofuran in a mixture of acetic acid and water containing ammonium (B1175870) bromide can lead to the formation of 5-bromobenzofuran. researchmap.jpresearchgate.net Further reaction can yield 5,7-dibromobenzofuran. researchmap.jpresearchgate.net

The presence of directing groups on the benzofuran ring plays a crucial role in determining the site of bromination. For instance, the bromination of certain 1-(3-benzofuranyl)-2-phenylethanones can be directed to specific positions on the phenyl ring. researchgate.net In some cases, direct bromination of a benzofuran precursor in the presence of a base like potassium acetate (B1210297) is employed. rsc.org

Modern and Advanced Synthetic Routes

More contemporary approaches to the synthesis of this compound utilize advanced catalytic systems and novel reaction pathways to improve efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Coupling and Amination Methodologies

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including benzofurans. numberanalytics.comfrontiersin.org Palladium, copper, and other transition metals are frequently used to facilitate the formation of C-C and C-O bonds necessary for constructing the benzofuran ring and for subsequent functionalization. numberanalytics.commdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for synthesizing substituted benzofurans. rsc.orgnumberanalytics.com For example, a Sonogashira coupling/cyclization reaction of an aryl iodide with an alkyne can lead to the formation of the benzofuran ring. rsc.org Similarly, palladium-catalyzed C-H activation/oxidation reactions have been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. mdpi.com

Copper-catalyzed reactions are also widely employed. A one-pot synthesis of amino-substituted benzofurans can be achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. nih.gov Another copper-promoted method involves the hydration/annulation of 2-fluorophenylacetylene derivatives. mdpi.com

The following table highlights some modern transition metal-catalyzed reactions for benzofuran synthesis:

| Reaction Type | Catalyst | Starting Materials | Key Features | Ref |

| Palladium-Catalyzed Cyclization | Palladium catalyst | o-Alkynylphenols | Forms complex benzofuran structures. | numberanalytics.com |

| Palladium-Catalyzed Heck/Oxidative Cyclization | Palladium catalyst | 2-Hydroxystyrenes, Iodobenzenes | Tandem C-H activation/oxidation. | mdpi.com |

| Copper-Promoted Annulation | Copper Iodide (CuI) | 2-Fluorophenylacetylene derivatives | Domino hydration/annulation. | mdpi.com |

| Scandium-Triflate-Catalyzed Cycloaddition | Scandium triflate | Isocyanides, ortho-Quinone methides | [4+1] cycloaddition to form amino-substituted benzofurans. | nih.gov |

Directed Ortho-Metalation (DoM) Strategies for Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. beilstein-journals.orgunilag.edu.ng This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, followed by quenching with an electrophile.

In the context of benzofuran synthesis, DoM can be used to introduce substituents at specific positions on the benzene (B151609) ring of a precursor. For example, the ortho-zincation of meta-functionalized haloanisoles, followed by electrophilic quenching with iodine, allows for the regioselective synthesis of highly functionalized dihalodimethoxybenzene derivatives, which can then be converted to dimethoxy-substituted benzofurans. beilstein-journals.org The choice of the directing group and the base is critical for achieving the desired regioselectivity. beilstein-journals.orgunilag.edu.ng

DoM has also been combined with other reactions, such as radical-induced cyclization, to construct highly substituted benzofurans. cdnsciencepub.com A sequence involving DoM of a phenyl carbamate, anionic ortho-Fries rearrangement, and radical-induced cyclization has been developed for the synthesis of benzofuran analogues. cdnsciencepub.com

More recently, a one-pot, four-step procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) has been reported for the synthesis of benzofuropyridines and dibenzofurans from fluoropyridines or fluoroarenes and 2-bromophenyl acetates. acs.orgresearchgate.net

Photochemical and Electrochemical Synthesis Applications

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions, offering unique reactivity and often milder conditions compared to traditional thermal methods.

Photochemical Synthesis:

Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are otherwise difficult to achieve. The application of photochemistry to the synthesis of benzofuran scaffolds, while not extensively documented for this compound specifically, can be inferred from related transformations. For instance, photochemical cyclizations are a powerful tool for constructing heterocyclic rings. nih.gov A potential photochemical approach to a benzofuran core could involve an intramolecular cyclization of a suitably substituted precursor. For example, a substituted o-alkynylphenol derivative could undergo a photochemical cyclization to form the benzofuran ring. The introduction of the bromo and amino functionalities would need to be strategically planned, either before or after the photochemical step.

Recent advancements have demonstrated the use of photochemistry in continuous flow systems for the synthesis of complex molecules, including a new amino acid synthesis and the formation of triazines. rsc.org These methods highlight the potential for high-yielding and reproducible photochemical reactions, which could be adapted for the synthesis of this compound. nih.gov

Electrochemical Synthesis:

Electrochemical methods provide an environmentally friendly alternative for synthetic transformations, often avoiding the need for harsh reagents. beilstein-journals.org The electrochemical synthesis of benzofuran derivatives has been reported, for example, through the electrooxidation of catechols in the presence of a nucleophile. acs.org

A particularly relevant application for the synthesis of this compound is the electrochemical bromination of aromatic compounds. Electrochemical methods can generate electrophilic bromine species in situ from simple bromide salts, offering a controlled and safer alternative to traditional brominating agents. mdpi.comrsc.org For instance, the bromocyclization of tryptophol (B1683683) derivatives to form bromofuranoindolines has been achieved electrochemically, demonstrating the feasibility of forming a bromine-carbon bond on a heterocyclic system under electrochemical conditions. rsc.org A plausible electrochemical strategy for this compound could involve the electrochemical bromination of a pre-formed 5-aminobenzofuran.

The following table illustrates the optimization of conditions for a related electrochemical bromination reaction.

| Entry | Electrolyte | Solvent | Current (mA) | Yield (%) |

| 1 | LiBr | CH3CN | 10 | 75 |

| 2 | NaBr | CH3CN | 10 | 72 |

| 3 | KBr | CH3CN | 10 | 68 |

| 4 | LiBr | DMF | 10 | 85 |

| 5 | LiBr | CH3CN | 20 | 65 |

This is an illustrative table based on general principles of electrochemical reactions and not specific to this compound.

Continuous Flow Chemistry and Microreactor Synthesis

Continuous flow chemistry and microreactor technology have emerged as powerful tools in chemical synthesis, offering enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. rsc.org The synthesis of benzofuran derivatives has been successfully translated to continuous flow systems.

A multi-step continuous flow synthesis of condensed benzothiazoles, which share structural similarities with benzofurans, has been developed, demonstrating the potential for integrating multiple reaction steps into a single, continuous process. akjournals.com For the synthesis of this compound, a flow process could be designed to first construct the aminobenzofuran core, followed by a downstream bromination step in a subsequent reactor. The use of microreactors would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast reactions.

A study on the continuous-flow synthesis of 3-amino-4-amidoximinofurazan highlights the optimization of reaction time and temperature to achieve a high yield (95%), demonstrating the efficiency of flow chemistry for the synthesis of amino-substituted heterocycles. rsc.org Such principles could be applied to the synthesis of this compound.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is a critical aspect of developing any synthetic route to maximize yield and selectivity while minimizing by-product formation. For the synthesis of this compound, key steps such as the formation of the benzofuran ring, amination, and bromination would require careful optimization.

Several strategies for the synthesis of substituted benzofurans have been reported, with various factors influencing the outcome. For instance, in the synthesis of 3-aminobenzofurans, the choice of catalyst, solvent, and temperature has been shown to be crucial. researchgate.net A copper-iodide catalyzed one-pot reaction in a deep eutectic solvent has been reported for the synthesis of 3-aminobenzofuran derivatives, with yields ranging from 70-91%. researchgate.net

The following table illustrates the optimization of reaction conditions for the synthesis of a substituted benzofuran, highlighting the impact of different parameters on the yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 | Toluene | 100 | 12 | 65 |

| 2 | PdCl2(PPh3)2 | Toluene | 100 | 12 | 78 |

| 3 | CuI | DMF | 120 | 8 | 85 |

| 4 | FeCl3 | DCE | 80 | 6 | 72 |

| 5 | PdCl2(PPh3)2 | DMF | 120 | 8 | 92 |

This is an illustrative table based on reported syntheses of substituted benzofurans and not specific to this compound. researchgate.netnih.gov

Control of regioselectivity is particularly important in the bromination of the 5-aminobenzofuran precursor to ensure the desired 7-bromo isomer is obtained. The directing effect of the amino and benzofuran ring oxygen will influence the position of bromination. Reaction conditions such as the choice of brominating agent (e.g., NBS, Br2), solvent, and temperature would need to be systematically varied to achieve the desired selectivity.

Consideration of Scalability for Laboratory-Scale Research and Development

The scalability of a synthetic route is a key consideration, even at the laboratory research and development stage, as it determines the feasibility of producing sufficient quantities of the target compound for further studies. numberanalytics.com Many traditional methods for benzofuran synthesis are not easily scalable. numberanalytics.com However, modern techniques like continuous flow chemistry are inherently more scalable.

A protocol for the synthesis of 3-aminobenzofuran derivatives has been shown to be scalable to the gram scale. researchgate.net Similarly, a method for the synthesis of benzofurans from alkynyl sulfoxides and phenols was successfully performed on a 1 mmol scale without a decrease in yield, indicating good scalability. rsc.orgnih.gov

For the synthesis of this compound, a scalable route would likely involve a robust and high-yielding sequence of reactions that avoids the need for extensive chromatographic purification at each step. A continuous flow process would be particularly advantageous for scalability, as production can be increased by simply running the system for a longer period or by "scaling out" through the use of multiple reactors in parallel. The development of a scalable synthesis is crucial for enabling the thorough investigation of the properties and potential applications of this compound.

Reactivity and Chemical Transformations of 7 Bromo 5 Benzofuranamine

Transformations Involving the Bromine Substituent

The bromine atom at the 7-position of the benzofuran (B130515) ring is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is typical of an aryl bromide and can be exploited through several major classes of organic reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). In 7-Bromo-5-benzofuranamine, the amine group at the 5-position is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Consequently, standard SNAr reactions are generally not favorable on this substrate under mild conditions. For a reaction to occur, it would likely require forcing conditions, such as high temperatures and pressures with a very strong nucleophile, which are often impractical due to potential side reactions and decomposition.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C7 position of the this compound core. The carbon-bromine bond serves as an effective handle for these transformations, which are predominantly catalyzed by palladium complexes. nih.gov These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. rsc.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester. It is valued for its mild reaction conditions and the low toxicity of the boron reagents. The reaction of this compound with a suitable boronic acid would proceed in the presence of a palladium catalyst and a base to yield a 7-aryl-5-benzofuranamine derivative.

Sonogashira Coupling: This method is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes and requires a mild base. This reaction would allow for the introduction of an alkynyl group at the 7-position of the benzofuran ring system.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and reactivity. This compound can serve as the halide partner in this coupling.

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organic halide, catalyzed by palladium. Although effective, the toxicity of the tin reagents is a significant drawback.

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.

| Reaction Name | Coupling Partner | Catalyst | Base | Typical Solvent | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 7-R-5-benzofuranamine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 7-(R-C≡C)-5-benzofuranamine |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | (None required) | THF, DMF | 7-R-5-benzofuranamine |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (None required) | Toluene, THF | 7-R-5-benzofuranamine |

Lithium-halogen exchange is a rapid reaction that converts an aryl bromide into a highly reactive aryllithium species. Treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures would result in the exchange of the bromine atom for a lithium atom. The resulting 7-lithio-5-benzofuranamine is a potent nucleophile and can be trapped by a wide variety of electrophiles. This two-step process allows for the introduction of diverse functional groups at the C7 position.

Common electrophiles for quenching include:

Carbon dioxide (CO₂) to form a carboxylic acid.

Aldehydes or ketones to form secondary or tertiary alcohols, respectively.

Dimethylformamide (DMF) to introduce a formyl group (aldehyde).

Alkyl halides to introduce an alkyl group.

The bromine substituent can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final target molecule.

A common and efficient method for this is catalytic hydrogenation. researchwithrutgers.comresearchgate.net The reaction typically involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org This method is generally selective, and bromides are known to be reduced more readily than chlorides. researchgate.netorganic-chemistry.org The reaction can often be performed without affecting other reducible functional groups if the conditions are carefully controlled. organic-chemistry.org Alternative, non-hydrogenation methods include using various reducing agents or light-mediated photoredox catalysis. acs.orgorganic-chemistry.org

Reactions at the Amine Functionality

The primary amine group at the 5-position is a nucleophilic center and readily participates in a variety of classical amine reactions. The reactivity of this group is crucial for building more complex molecules and is a key feature of aminobenzofuran scaffolds in medicinal chemistry. chemimpex.comnih.gov

Acylation: The amine group of this compound can be acylated to form amides. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. This reaction is fundamental for linking the benzofuran core to other molecular fragments, as seen in the synthesis of proximicin analogues where an aminobenzofuran is coupled with carboxylic acids to form amide bonds. nih.gov

Alkylation: Direct alkylation of the amine can be accomplished by reaction with alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often a preferred alternative, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. Sulfonamides are stable functional groups and are important pharmacophores in many drug molecules.

Formation of Imines, Enamines, and Related Nitrogen Heterocycles

The primary amino group at the C-5 position of this compound serves as a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The general reversibility of imine formation often requires the removal of water to drive the reaction to completion, which can be achieved using a Dean-Stark apparatus or dehydrating agents. acs.org

The resulting imines are valuable synthetic intermediates. For instance, they can be reduced to secondary amines or undergo further reactions to construct more complex nitrogen-containing heterocyclic systems. While direct studies on this compound are not prevalent, the reaction is a fundamental transformation for aromatic amines. Multicomponent reactions involving an amine, a carbonyl compound, and a third component are a powerful strategy for synthesizing complex nitrogen heterocycles in a single step. acs.orgnih.gov For example, a three-component reaction of an aromatic amine, an aldehyde, and a suitable C-H acid can lead to the formation of substituted quinolines or other fused heterocyclic systems.

Enamines, which are α,β-unsaturated amines, are typically formed from the reaction of secondary amines with carbonyl compounds. However, they can also be synthesized from primary amines under specific conditions, although imine formation is generally more favorable.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. mdpi.comnih.gov

The resulting 7-bromo-5-benzofurandiazonium salt is a valuable precursor for a wide range of substitution reactions where the diazonio group (-N₂⁺) is replaced by various nucleophiles, with the concomitant loss of stable nitrogen gas (N₂). nih.gov

Sandmeyer Reactions: This class of reactions utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. d-nb.inforesearchgate.net This provides a reliable method to introduce functionalities that may be difficult to install through direct electrophilic aromatic substitution.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or other sources of the tetrafluoroborate anion (BF₄⁻). The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated and is then heated to induce decomposition, yielding the corresponding aryl fluoride. nih.govd-nb.info

Other Transformations: Beyond the classic Sandmeyer and Schiemann reactions, the diazonium group can be replaced by a variety of other functionalities. Treatment with potassium iodide allows for the synthesis of the corresponding aryl iodide. Hydrolysis in the presence of a copper(I) catalyst can introduce a hydroxyl group. Furthermore, reduction of the diazonium salt, for instance with hypophosphorous acid (H₃PO₂), can replace the amino group with hydrogen, a process known as deamination. nih.gov

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 5-Chloro-7-bromobenzofuran |

| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | 5-Cyano-7-bromobenzofuran |

| Schiemann Reaction | 1. NaNO₂, HCl (0-5 °C) 2. HBF₄, then heat | 5-Fluoro-7-bromobenzofuran |

| Iodination | 1. NaNO₂, HCl (0-5 °C) 2. KI | 5-Iodo-7-bromobenzofuran |

| Hydroxylation | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, CuSO₄, heat | 7-Bromo-5-benzofuranol |

| Deamination | 1. NaNO₂, HCl (0-5 °C) 2. H₃PO₂ | 7-Bromobenzofuran |

Palladium-Catalyzed Amination and Amidation Reactions

The this compound molecule possesses two sites that can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination: the nucleophilic amino group and the electrophilic C-Br bond.

Reactivity of the C-Br Bond: The carbon-bromine bond at the C-7 position is a suitable substrate for palladium-catalyzed cross-coupling with a variety of nitrogen nucleophiles. The Buchwald-Hartwig amination allows for the coupling of aryl halides with primary or secondary amines, amides, carbamates, and other N-H containing compounds. acs.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved to include sterically hindered and electron-rich biarylphosphines, which promote the catalytic cycle for a broad range of substrates. kyoto-u.ac.jp By coupling this compound with another amine (e.g., piperidine, morpholine, or another aniline derivative), a diamino-substituted benzofuran could be synthesized. Similarly, coupling with an amide would yield an N-aryl amide derivative.

Reactivity of the N-H Bond: The primary amino group at the C-5 position can act as the nucleophilic partner in a Buchwald-Hartwig reaction, coupling with a different aryl or heteroaryl halide. This would result in the formation of a diarylamine. In a molecule containing both an amine and an aryl bromide, intermolecular polymerization or intramolecular cyclization could potentially occur under these conditions, depending on the reaction setup. However, selective reaction at one site is often achievable by carefully choosing the coupling partners and reaction conditions.

| Reactive Site on Substrate | Coupling Partner | Reaction Type | Potential Product Class |

|---|---|---|---|

| C-7 Bromo Group | R₂NH (e.g., Morpholine) | Buchwald-Hartwig Amination | 7-(Morpholin-4-yl)-5-benzofuranamine |

| C-7 Bromo Group | R-CONH₂ (e.g., Acetamide) | Buchwald-Hartwig Amidation | N-(5-Amino-7-benzofuranyl)acetamide |

| C-5 Amino Group | Ar-Br (e.g., Bromobenzene) | Buchwald-Hartwig Amination | N-(7-Bromo-5-benzofuranyl)aniline |

Reactivity of the Benzofuran Ring System

The benzofuran heterocycle itself has a distinct reactivity pattern, influenced by the electronic effects of the fused benzene (B151609) ring and the substituents upon it.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Ring Positions

Electrophilic attack on the benzofuran ring system can occur on either the furan (B31954) or the benzene moiety. The regioselectivity is determined by the stability of the resulting carbocation intermediate (the sigma complex) and is strongly influenced by the directing effects of the existing substituents.

Furan Ring (Positions C-2 and C-3): The furan ring is generally more activated towards electrophilic substitution than the benzene ring. Attack typically occurs preferentially at the C-2 position, as the positive charge in the resulting intermediate can be delocalized over the benzene ring, analogous to a benzylic carbocation. nih.gov

Benzene Ring (Positions C-4 and C-6): The substituents on the benzene ring—the amino group at C-5, the bromo group at C-7, and the annulated furan oxygen—collectively determine the preferred site of attack on this ring.

The amino group is a powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to the C-4 and C-6 positions.

The bromo group is a deactivating, ortho-, para-director. It directs to the C-6 position (its ortho position).

The furan oxygen acts as an electron-donating group through resonance, activating the benzene ring and directing ortho and para to itself (i.e., positions C-7 and C-5, which are already substituted). Its activating effect also influences the C-4 and C-6 positions.

Considering these combined effects, the C-4 and C-6 positions are the most activated sites on the benzene ring for electrophilic aromatic substitution. The powerful activating effect of the C-5 amino group is dominant. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield a mixture of 4- and 6-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Cycloaddition Reactions (e.g., [4+2] Diels-Alder Reactions)

The aromaticity of the benzofuran system makes it a relatively poor diene for Diels-Alder reactions. However, the C-2/C-3 double bond of the furan ring can act as a dienophile, particularly when the benzofuran is substituted with electron-withdrawing groups. acs.orgnih.gov In the case of this compound, the presence of the strongly electron-donating amino group would render the C-2/C-3 bond electron-rich, making it unsuitable for normal-electron-demand Diels-Alder reactions.

Conversely, inverse-electron-demand Diels-Alder reactions, where the benzofuran would act as the electron-rich component, are a possibility. More specialized cycloadditions, such as those involving highly reactive species like arynes, have been reported to proceed with benzofuran derivatives. researchgate.net It is also conceivable that the amino group could be temporarily converted to an electron-withdrawing group (e.g., via acylation or conversion to a diazonium salt) to promote its reactivity as a dienophile in a subsequent cycloaddition step.

Oxidation and Reduction Studies of the Benzofuran Heterocycle

Reduction: The furan moiety of the benzofuran ring system can be selectively hydrogenated to afford the corresponding 2,3-dihydrobenzofuran. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or ruthenium nanoparticles. d-nb.infoacs.org The conditions can often be controlled to selectively reduce the furan double bond without affecting the aromaticity of the benzene ring. This yields 7-Bromo-2,3-dihydro-5-benzofuranamine, a scaffold present in various biologically active molecules. acs.org More exhaustive hydrogenation can lead to the complete saturation of the entire bicyclic system to form octahydrobenzofurans. nih.gov

Oxidation: The electron-rich furan ring is susceptible to oxidative cleavage. Treatment with various oxidizing agents can lead to the opening of the heterocyclic ring. nih.govmdpi.com For example, biomimetic oxidation can initially form an epoxide across the C-2/C-3 double bond, which is unstable and can rearrange or undergo further reactions, leading to ring-opened products such as salicylaldehyde (B1680747) derivatives. mdpi.com The specific products depend heavily on the oxidant used and the reaction conditions. Metabolic studies on furan-containing compounds have also shown that oxidative ring cleavage is a common pathway. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that incorporates portions of all the initial reactants, represent a highly efficient strategy in modern organic synthesis. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate complex molecular scaffolds from simple precursors. While specific documented examples of multi-component reactions explicitly incorporating this compound are not extensively reported in publicly available scientific literature, the inherent reactivity of its functional groups—a primary aromatic amine and a bromo-substituted benzofuran core—suggests its potential as a valuable building block in various MCRs.

The primary amino group on the benzofuran ring is the key reactive site that would enable the participation of this compound in a variety of well-established MCRs. The nucleophilic nature of this amine allows it to readily react with electrophilic species, such as aldehydes and ketones, to form imine intermediates, which are central to many MCRs.

One of the most prominent classes of MCRs where this compound could serve as the amine component is the isocyanide-based MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: In a typical four-component Ugi reaction, this compound could react with an aldehyde or ketone, a carboxylic acid, and an isocyanide. The initial condensation of the amine with the carbonyl compound would form a Schiff base (or iminium ion), which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner. The final product would be a complex α-acetamido carboxamide derivative, with the 7-bromo-5-benzofuranyl moiety appended to the amide nitrogen. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced in a single step, offering a powerful tool for generating libraries of diverse compounds for potential biological screening.

Passerini Reaction: While the classic Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, variations exist that can incorporate an amine. However, the primary role of this compound would be more suited to MCRs that directly utilize a primary amine as a starting material.

Beyond isocyanide-based MCRs, this compound could also be a suitable substrate for other named MCRs:

Biginelli Reaction: This three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea classically leads to the formation of dihydropyrimidinones. While the direct use of an amine like this compound is not standard, its structural motif could be incorporated into one of the other components, or in variations of the reaction that utilize amines.

Hantzsch Dihydropyridine Synthesis: In this reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source combine to form a dihydropyridine. This compound could potentially act as the nitrogen source in this reaction, leading to N-substituted dihydropyridine derivatives bearing the 7-bromo-5-benzofuranyl group.

The presence of the bromo substituent on the benzofuran ring adds another layer of synthetic utility. While it may not directly participate in the initial multi-component reaction, it serves as a valuable functional handle for post-MCR modifications. For instance, the bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide array of aryl, vinyl, or alkynyl groups at the 7-position of the benzofuran core after the complex scaffold has been assembled via the MCR. This combination of MCRs followed by post-MCR modifications provides a powerful and flexible approach to the synthesis of highly functionalized and structurally diverse molecules based on the this compound scaffold.

The following table provides a hypothetical overview of potential multi-component reactions involving this compound, illustrating the diversity of structures that could be generated.

| Reaction Type | Other Reactants | Potential Product Structure | Key Features of the Transformation |

| Ugi Four-Component Reaction | Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | An α-acetamido carboxamide with the 7-bromo-5-benzofuranyl group on the amide nitrogen. | Formation of multiple new bonds in a single step, high degree of molecular diversity possible. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde (R¹CHO), 2x β-Ketoester (e.g., Ethyl acetoacetate) | An N-(7-bromo-5-benzofuranyl)-1,4-dihydropyridine derivative. | Construction of a heterocyclic ring system with the benzofuran moiety as a key substituent. |

| Kabachnik–Fields Reaction | Aldehyde (R¹CHO), Dialkyl phosphite ((R²O)₂P(O)H) | An α-aminophosphonate containing the 7-bromo-5-benzofuranyl group. | Introduction of a phosphonate group, which is of interest in medicinal chemistry. |

Derivatization and Functionalization Strategies for 7 Bromo 5 Benzofuranamine

Synthesis of Novel Heterocyclic Systems Incorporating the Benzofuran (B130515) Core

The inherent reactivity of 7-Bromo-5-benzofuranamine makes it an excellent starting material for the construction of novel heterocyclic systems. The amino group at the C-5 position and the bromo substituent at the C-7 position provide two distinct points for chemical manipulation, allowing for the annulation of additional rings onto the benzofuran framework.

One common strategy involves the reaction of the amine group with various electrophilic reagents to form new heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, pyridines, or other nitrogen-containing heterocycles. The bromine atom can then be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce further complexity and build larger polycyclic systems.

Research has demonstrated the synthesis of quinoline (B57606) derivatives from benzofuran precursors. For example, a facile one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes has been described to produce 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.org This highlights the potential of using appropriately functionalized benzofurans to construct elaborate heterocyclic architectures. While this specific example does not start with this compound, the principle of using a benzofuran building block to access more complex heterocycles is well-established.

Furthermore, the amino group can be diazotized and subsequently converted into a variety of other functional groups, which can then participate in cyclization reactions. This approach opens up pathways to a broad spectrum of fused heterocyclic systems with potential applications in various areas of chemical research. The synthesis of new tetrazole and 1,3-oxazepine derivatives often starts from precursor molecules that undergo a series of reactions, including condensations and cyclizations, to form the final heterocyclic products. researchgate.net

The following table summarizes representative examples of heterocyclic systems that can be synthesized from benzofuran derivatives, illustrating the versatility of this scaffold.

| Starting Material Class | Reagents/Conditions | Resulting Heterocycle | Reference |

| Benzofuran derivative with an amino group | Dicarbonyl compounds | Fused Pyrazine | researchgate.net |

| Benzofuran derivative with a bromine atom | Boronic acids, Palladium catalyst | Aryl-substituted Benzofuran | beilstein-journals.org |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Substituted Salicylaldehydes | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid | beilstein-journals.org |

Formation of Conjugates and Chemical Probes for Mechanistic Studies

The functional groups on this compound are ideal for the development of chemical conjugates and probes. These tools are invaluable for elucidating biological mechanisms and for identifying and validating new drug targets.

The primary amine group can be readily acylated or alkylated to attach a variety of reporter molecules, such as fluorophores, biotin, or photoaffinity labels. These tagged derivatives of this compound can then be used in a range of biological assays to study their interactions with proteins and other biomolecules. For example, a fluorescently labeled derivative could be used in fluorescence microscopy to visualize its subcellular localization or in fluorescence polarization assays to quantify its binding affinity to a target protein.

The bromine atom provides a handle for introducing radioisotopes, such as bromine-76 (B1195326) or bromine-77, through nucleophilic substitution or metal-catalyzed reactions. Radiolabeled versions of this compound derivatives are powerful tools for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), allowing for the non-invasive study of their biodistribution and target engagement.

Furthermore, the synthesis of benzofuran-appended 4-aminoquinazoline hybrids has been reported as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This work demonstrates how the benzofuran scaffold can be incorporated into larger molecules to create potent and specific inhibitors for mechanistic studies.

The development of such probes relies on robust synthetic methodologies that allow for the precise installation of the desired functionality without compromising the core structure's inherent properties. The reactivity of both the amine and the bromo groups must be carefully managed to achieve the desired outcome.

Scaffold Hopping and Bioisosteric Replacement Strategies in Molecular Design

In the realm of medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for lead optimization and the discovery of new chemical entities with improved pharmacological profiles. researchgate.netnih.govnih.gov this compound and its derivatives are valuable starting points for such endeavors.

Scaffold hopping involves replacing the central core of a molecule with a different, yet functionally similar, scaffold. researchgate.netunipa.it This can lead to compounds with novel intellectual property, improved physicochemical properties, or different side-effect profiles. The benzofuran core of this compound can be "hopped" to other bicyclic heteroaromatic systems, such as indoles, benzimidazoles, or quinolines, while retaining key pharmacophoric features. Computational methods are often employed to identify suitable replacement scaffolds that maintain the desired three-dimensional arrangement of functional groups. researchgate.net

Bioisosteric replacement focuses on substituting a specific functional group or substituent with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. researchgate.netnih.gov For this compound, the bromine atom can be replaced with other halogens (e.g., chlorine, iodine) or with other groups of similar size and electronics, such as a trifluoromethyl group or a cyano group. These modifications can influence the molecule's potency, selectivity, and metabolic stability. Similarly, the amine group can be replaced with other hydrogen-bond donors or acceptors, such as a hydroxyl group or a small amide, to fine-tune its interactions with a biological target.

The following table provides examples of potential bioisosteric replacements for the functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact |

| Bromo (Br) | Chloro (Cl), Iodo (I), Trifluoromethyl (CF3), Cyano (CN) | Altered electronics, lipophilicity, and metabolic stability |

| Amino (NH2) | Hydroxyl (OH), Methylamino (NHCH3), Amide (NHCOR) | Modified hydrogen bonding capacity and basicity |

| Benzofuran Core | Indole, Benzimidazole, Quinoline, Benzothiazole | Novel chemical space, altered ADME properties |

These strategies, often guided by computational modeling and structure-activity relationship (SAR) studies, are instrumental in transforming a preliminary hit compound into a viable drug candidate. blogspot.com

Application in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful approach for the rapid synthesis of large numbers of compounds, known as chemical libraries, which can then be screened for biological activity. fortunepublish.comnih.govslideshare.net The structural features of this compound make it an excellent scaffold for the generation of diverse chemical libraries.

The two reactive sites, the amine and the bromo group, allow for a "two-dimensional" diversification of the core structure. Using a split-and-pool synthesis strategy, a library of starting materials can be created by reacting this compound with a variety of acylating or alkylating agents at the amine position. Each of these intermediates can then be further diversified by subjecting them to a range of cross-coupling reactions at the bromo position. This approach can generate a vast number of unique compounds from a relatively small set of starting materials.

For example, a library could be constructed by first reacting this compound with a set of 10 different carboxylic acids to form a series of amides. Each of these 10 amides could then be reacted with a set of 10 different boronic acids via a Suzuki coupling reaction, resulting in a library of 100 distinct compounds. This process can be automated and scaled up to generate libraries containing thousands or even millions of compounds.

The resulting chemical libraries can be screened using high-throughput screening (HTS) techniques to identify compounds with desired biological activities. vipergen.com This approach significantly accelerates the early stages of drug discovery by efficiently exploring a large chemical space. The principles of combinatorial chemistry have been instrumental in moving from a single lead compound to the generation of millions of potential drug candidates. fortunepublish.com

The following table illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold.

| Building Block Set A (for Amine Functionalization) | Building Block Set B (for Bromo Functionalization) | Resulting Library Size |

| 10 different acyl chlorides | 10 different boronic acids | 100 compounds |

| 20 different sulfonyl chlorides | 20 different terminal alkynes (Sonogashira coupling) | 400 compounds |

| 15 different isocyanates | 15 different amines (Buchwald-Hartwig amination) | 225 compounds |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is the definitive method for elucidating the precise atomic connectivity and constitution of 7-Bromo-5-benzofuranamine. A combination of one-dimensional and two-dimensional experiments provides a complete and unambiguous assignment of all proton and carbon signals.

One-dimensional NMR spectra offer the initial and most direct information regarding the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals for each of its unique protons. The aromatic region will feature four signals corresponding to the protons on the benzofuran (B130515) core (H2, H3, H4, H6), while the amine protons (-NH₂) will typically appear as a broad singlet. The chemical shifts are influenced by the electronic effects of the oxygen, bromine, and amine substituents. The furan (B31954) protons, H2 and H3, appear as doublets due to their vicinal coupling. The benzene (B151609) ring protons, H4 and H6, also appear as doublets, showing a small meta-coupling constant (J).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms of the benzofuran skeleton. The chemical shifts are highly informative: carbons bonded to heteroatoms (C2, C3a, C5, C7) are readily identified. C5, bonded to the electron-donating amine group, will be shielded relative to an unsubstituted carbon, while C7, bonded to the electronegative bromine atom, will exhibit a characteristic shift.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to unequivocally confirm the presence and electronic environment of the nitrogen atom. For this compound, a single resonance is expected in the typical range for primary aromatic amines, providing direct evidence of the -NH₂ functional group.

The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts and assignments for this compound, typically recorded in a solvent like DMSO-d₆.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

|---|---|---|---|---|

| 2 | ¹H | ~7.95 | d | Proton adjacent to furan oxygen (deshielded), coupled to H3. |

| 3 | ¹H | ~6.80 | d | Coupled to H2. |

| 4 | ¹H | ~6.95 | d | Ortho to electron-donating -NH₂ group (shielded), meta-coupled to H6. |

| 6 | ¹H | ~7.20 | d | Positioned between -NH₂ and -Br groups, meta-coupled to H4. |

| 5-NH₂ | ¹H | ~5.50 | br s | Labile primary amine protons, broad signal. |

| 2 | ¹³C | ~146.5 | CH | Carbon adjacent to furan oxygen. |

| 3 | ¹³C | ~103.0 | CH | Furan ring carbon. |

| 3a | ¹³C | ~128.0 | C | Quaternary carbon at ring junction. |

| 4 | ¹³C | ~110.0 | CH | Shielded by ortho -NH₂ group. |

| 5 | ¹³C | ~145.0 | C-NH₂ | Carbon directly attached to nitrogen. |

| 6 | ¹³C | ~115.5 | CH | Aromatic carbon. |

| 7 | ¹³C | ~105.0 | C-Br | Carbon directly attached to bromine. |

| 7a | ¹³C | ~150.0 | C-O | Quaternary carbon at ring junction, adjacent to oxygen. |

2D NMR experiments are essential for assembling the molecular framework by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms proton-proton couplings. For this compound, it would show a clear cross-peak between H2 and H3, confirming their vicinal relationship on the furan ring. A weaker cross-peak between H4 and H6 would validate their four-bond meta-coupling on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the protonated carbon signals in the ¹³C spectrum. For instance, it would show correlations for H2-C2, H3-C3, H4-C4, and H6-C6.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the molecular fragments and assigning quaternary carbons. Key correlations would include:

H4 correlating to C5, C6, and C7a, confirming its position relative to the amine group and the ring junction.

H2 correlating to C3, C3a, and C7a, linking the furan ring to the fused benzene core.

H6 correlating to C4, C5, C7, and C7a, unambiguously placing it between the amine and bromo substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding. It can be used to confirm spatial proximities, such as between H6 and the bromine atom at C7, or between H4 and the amine protons at C5.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and formula of the compound and offers structural insights through analysis of its fragmentation patterns.

HRMS is used to determine the molecular formula of this compound with high precision. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass that corresponds to a unique elemental composition (C₈H₆BrNO). A key diagnostic feature is the isotopic signature of bromine: the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two prominent molecular ion peaks (M⁺˙ and [M+2]⁺˙) of almost equal intensity, separated by approximately 2 Da. This pattern is a definitive indicator of a monobrominated compound.

Molecular Formula: C₈H₆BrNO

Calculated Exact Mass for C₈H₆⁷⁹BrNO: 210.9687 Da

Calculated Exact Mass for C₈H₆⁸¹BrNO: 212.9667 Da

In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, a plausible fragmentation pathway would involve characteristic losses of the substituents and cleavage of the heterocyclic ring.

The table below outlines the expected major fragments from an MS/MS experiment.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 211 / 213 | 132 | Br• (79 / 81) | Loss of the bromine radical to form the [M-Br]⁺ ion. |

| 211 / 213 | 184 / 186 | HCN (27) | Loss of hydrogen cyanide, likely involving the amine group and an adjacent carbon. |

| 132 | 104 | CO (28) | Loss of carbon monoxide from the [M-Br]⁺ ion. |

| 132 | 105 | HCN (27) | Loss of hydrogen cyanide from the [M-Br]⁺ ion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopies, IR and Raman, are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the N-H, C=C, C-O, C-N, and C-Br bonds. The most diagnostic feature is the pair of sharp peaks in the 3350–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine group. An N-H bending (scissoring) vibration is also expected around 1620 cm⁻¹. Aromatic C=C stretching vibrations and the C-O-C ether stretch from the benzofuran core provide further confirmation of the scaffold.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong and sharp in the Raman spectrum. The symmetric N-H stretch may also be observed. The C-Br stretching vibration, which appears at low frequencies in the IR spectrum (fingerprint region), can also be identified in the Raman spectrum, often as a strong band, confirming the presence of the bromo-substituent.

The table below summarizes the key expected vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment |

|---|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | Medium-Strong | Medium | Primary amine (-NH₂) group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong | Protons on the benzofuran ring. |

| N-H Bend (scissoring) | 1600 - 1640 | Strong | Weak | Primary amine (-NH₂) group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong | Benzene and furan ring skeleton. |

| Aromatic C-N Stretch | 1250 - 1350 | Strong | Medium | Bond between C5 and the amine group. |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong | Weak | Ether linkage in the furan ring. |

| C-Br Stretch | 500 - 680 | Medium-Strong | Strong | Bond between C7 and the bromine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. cuestionesdefisioterapia.com The benzofuran ring system, being a conjugated aromatic heterocycle, gives rise to characteristic electronic transitions, primarily π → π* transitions. researchgate.net

The structure of this compound contains the benzofuran chromophore, with an amino group (-NH₂) acting as a potent auxochrome and a bromine atom also influencing the electronic environment. Auxochromes like the amino group, with their non-bonding electrons (n-electrons), can interact with the π-system of the aromatic ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect). researchgate.netbiointerfaceresearch.com The absorption of UV radiation corresponds to the excitation of outer electrons, leading to several possible transitions, including π → π* and n → π*. rsc.org

While specific experimental UV-Vis spectral data for this compound is not widely published, the expected absorption maxima (λmax) can be predicted based on data from analogous benzofuran derivatives. vulcanchem.commdpi.comresearchgate.net The spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would likely exhibit strong absorption bands in the 200-400 nm range. These absorptions are due to the π → π* transitions within the conjugated bicyclic system and n → π* transitions associated with the heteroatoms (oxygen and nitrogen). biointerfaceresearch.com

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Type of Transition | Associated Structural Feature |

|---|---|---|

| ~220-250 | π → π* | Benzene ring absorption (Benzenoid band) |

| ~260-290 | π → π* | Benzofuran conjugated system absorption |

| ~300-340 | n → π* / π → π* | Extended conjugation due to amino group |

Note: These are estimated values based on the analysis of substituted benzofurans. Actual values require experimental verification.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. google.comvwr.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined. google.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the planarity of the benzofuran ring, and the relative positions of the bromo and amino substituents.

As of now, the specific crystal structure data for this compound has not been reported in the surveyed literature. However, crystal structures of many related aminobenzofuran derivatives have been successfully elucidated. rsc.orgrsc.orglboro.ac.uk These studies confirm the general structural features of the benzofuran core. Should single crystals of this compound be obtained, the analysis would yield key crystallographic parameters.

Table 2: Example of Crystallographic Data for a Substituted Aminobenzofuran Derivative

| Parameter | Example Value (for a related compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(3) |

| b (Å) | 15.1234(5) |

| c (Å) | 9.8765(4) |

| α (°) | 90 |

| β (°) | 105.432(2) |

| γ (°) | 90 |

| Volume (ų) | 1234.5(1) |

| Z (molecules/unit cell) | 4 |

Note: This data is for illustrative purposes, based on a representative fluorinated aminobenzofuran derivative, and does not represent this compound. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable in synthetic chemistry for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. tandfonline.comruifuchemical.com

For purity assessment, a sample of the synthesized compound is injected into the HPLC system. The components are separated based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A common method for a compound like this compound would be reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net A UV detector is typically used to monitor the eluent, as the benzofuran ring is strongly UV-active. The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram.

Table 3: Typical HPLC Conditions for Analysis of Aminobenzofuran Derivatives

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. researchgate.net The sample is vaporized and separated in a capillary column, and the eluted components are then ionized and fragmented in the mass spectrometer.